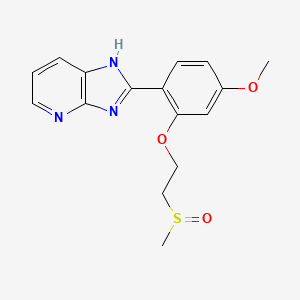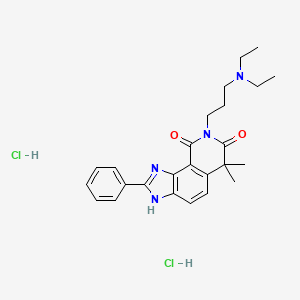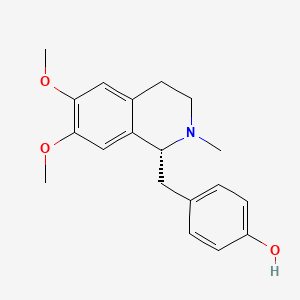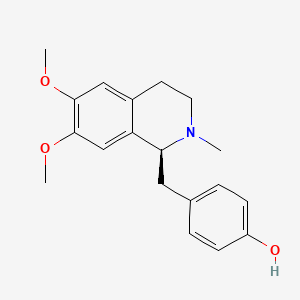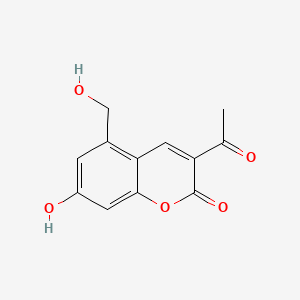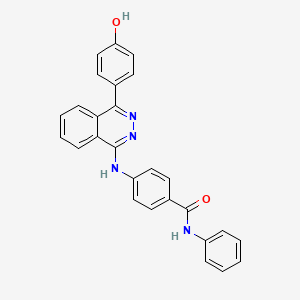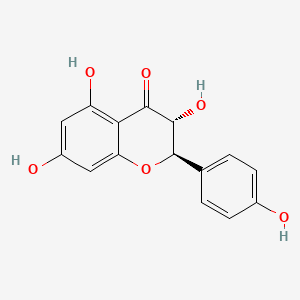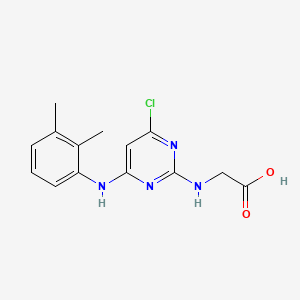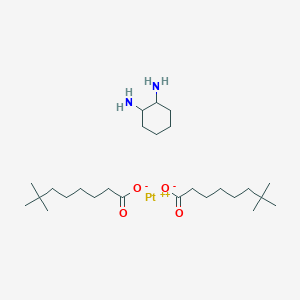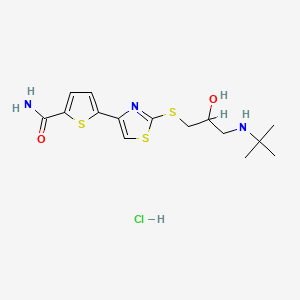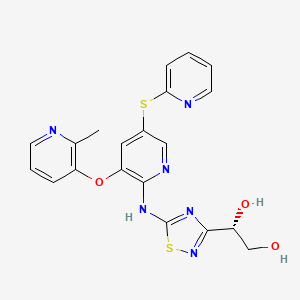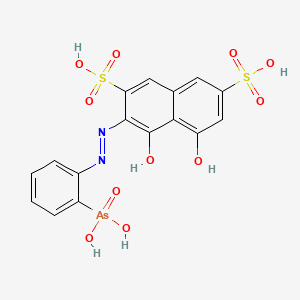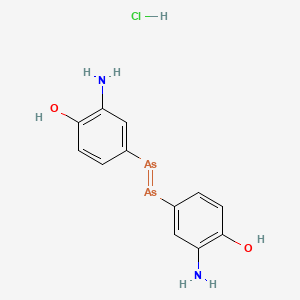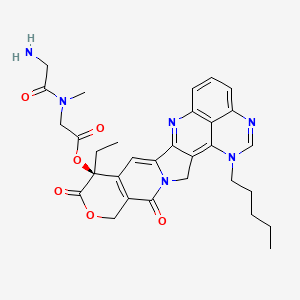
Atiratecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atiratecan is a topoisomerase inhibitor with potential anticancer activity.
Wissenschaftliche Forschungsanwendungen
1. Enhancement of Anticancer Drug Efficacy
Atiratecan, through its influence on DNA replication and repair mechanisms, can enhance the effectiveness of other anticancer drugs. For instance, ATR inhibitors like VE-821 and VX-970 have been shown to sensitize cancer cells to topoisomerase I inhibitors (e.g., topotecan, irinotecan) by disrupting DNA replication initiation and fork elongation responses. This combination of ATR inhibitors with topoisomerase I inhibitors is found to inhibit phosphorylation of ATR and Chk1, while significantly inducing γH2AX, a marker of DNA damage. This combination has shown enhanced tumor response without additional toxicity in vivo (Jossé et al., 2014).
2. Targeting DNA Repair Pathways in Cancer
Atiratecan plays a crucial role in elucidating DNA repair pathways associated with DNA–protein cross-links and replication stress, particularly in the context of topoisomerase I (TOP1) inhibitors like irinotecan and topotecan. New therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds (e.g., indenoisoquinolines) and tumor-targeted delivery systems (e.g., liposome, PEGylation) are being developed. These strategies consider tumor-specific determinants like homologous recombination defects and Schlafen 11 expression to guide clinical applications of TOP1 inhibitors in combination with DNA damage response inhibitors, including PARP, ATR, CHEK1, and ATM inhibitors (Thomas & Pommier, 2019).
3. Pharmacogenetics and Personalized Medicine
The metabolic complexity of irinotecan, a key drug influenced by Atiratecan, highlights the importance of genetic variants in predicting drug-related toxicity and efficacy. The interplay between patient characteristics, lifestyle, comedication, and genetic variants in enzymes like CYP3A4 and UGT1A1 are crucial in determining irinotecan pharmacokinetics. This knowledge aids in the development of more personalized approaches to minimize toxicity and optimize efficacy in cancer treatment (de Man et al., 2018).
Eigenschaften
CAS-Nummer |
867063-97-6 |
|---|---|
Produktname |
Atiratecan |
Molekularformel |
C31H34N6O6 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |
InChI |
InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |
InChI-Schlüssel |
CWJSAEZZZABNRI-HKBQPEDESA-N |
Isomerische SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Kanonische SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
867063-97-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TP 300 TP-300 TP300 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



